molecular formula C16H26ClNO4 B584046 (S)-Esmolol Hydrochloride CAS No. 112923-91-8

(S)-Esmolol Hydrochloride

Cat. No.: B584046
CAS No.: 112923-91-8
M. Wt: 331.837
InChI Key: GEKNCWBANDDJJL-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor blocker. It is primarily used in the management of supraventricular tachycardia and for controlling ventricular rate in patients with atrial fibrillation or atrial flutter. The compound is known for its rapid onset and short duration of action, making it suitable for acute settings where quick control of heart rate is necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Esmolol Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include:

    Chiral Resolution: The initial step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

    Esterification: The chiral intermediate undergoes esterification to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired (S)-Esmolol.

    Salt Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve the selectivity and rate of the chiral resolution step.

    Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Esmolol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound back to its precursor forms.

    Substitution: Nucleophilic substitution reactions can occur at the beta-adrenergic receptor site.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions typically involve nucleophiles like halides under basic or acidic environments.

Major Products: The major products formed from these reactions include various derivatives of (S)-Esmolol, which can be further utilized in medicinal chemistry for developing new therapeutic agents.

Scientific Research Applications

(S)-Esmolol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying beta-blocker interactions and synthesis.

    Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor functions.

    Medicine: Extensively used in clinical trials for developing new cardiovascular drugs.

    Industry: Utilized in the formulation of intravenous medications for acute cardiac care.

Mechanism of Action

(S)-Esmolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

    Decreased Heart Rate: By inhibiting the sympathetic nervous system’s action on the heart.

    Reduced Myocardial Contractility: Lowering the force of heart contractions.

    Molecular Targets: The primary target is the beta-1 adrenergic receptor, which is part of the G-protein coupled receptor family.

    Pathways Involved: The inhibition of cyclic AMP (cAMP) production, leading to decreased calcium influx in cardiac cells.

Comparison with Similar Compounds

    Metoprolol: Another beta-1 selective blocker with a longer duration of action.

    Atenolol: Similar in selectivity but differs in pharmacokinetic properties.

    Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors.

Uniqueness of (S)-Esmolol Hydrochloride:

    Rapid Onset: Provides quick therapeutic effects, essential in emergency settings.

    Short Duration: Allows for precise control of heart rate without prolonged effects.

    Cardioselectivity: Minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction.

Properties

IUPAC Name

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNCWBANDDJJL-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735380
Record name Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112923-91-8
Record name Esmolol hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESMOLOL HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX80X52FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.